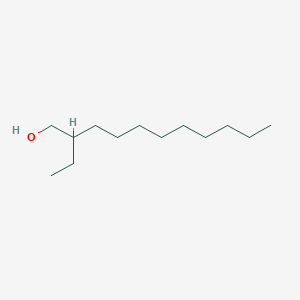

2-Ethylundecan-1-OL

CAS No.: 54381-03-2

Cat. No.: VC7979874

Molecular Formula: C13H28O

Molecular Weight: 200.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54381-03-2 |

|---|---|

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | 2-ethylundecan-1-ol |

| Standard InChI | InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h13-14H,3-12H2,1-2H3 |

| Standard InChI Key | OVNMDGHHVKQVQA-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(CC)CO |

| Canonical SMILES | CCCCCCCCCC(CC)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Attributes

2-Ethylundecan-1-OL is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 2-ethylundecan-1-ol, reflecting its ethyl substituent on the second carbon of an 11-carbon chain . The molecular formula C₁₃H₂₈O corresponds to a molecular weight of 200.36 g/mol . Its structure is represented by the SMILES notation CCCCCCCCCC(CC)CO, which delineates the ethyl branch and hydroxyl group placement . The InChIKey OVNMDGHHVKQVQA-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Table 1: Fundamental Chemical Identifiers of 2-Ethylundecan-1-OL

| Property | Value |

|---|---|

| IUPAC Name | 2-ethylundecan-1-ol |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| CAS Registry Number | 54381-03-2 |

| InChI Key | OVNMDGHHVKQVQA-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(CC)CO |

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms, including 1-Undecanol, 2-ethyl- (CAS 54381-03-2), and DTXSID00500631 (EPA DSSTox identifier) . Additional registry entries include the Nikkaji number J3.476.032B and Wikidata ID Q82352385 . Such cross-referencing facilitates integration into chemical databases and regulatory frameworks.

Physicochemical Properties

Solubility and Reactivity

Aliphatic alcohols with hydrocarbon chains longer than eight carbons typically exhibit low water solubility due to hydrophobic dominance. 2-Ethylundecan-1-OL is expected to follow this trend, being miscible with organic solvents such as ethanol, ether, and chloroform. The hydroxyl group confers mild acidity (pKa ~15–16), enabling participation in esterification and etherification reactions .

Synthesis and Production

Grignard Reagent-Based Approaches

Although no direct synthesis methods for 2-ethylundecan-1-OL are documented in the provided sources, analogous pathways for branched alcohols offer insights. For example, the preparation of 2-ethyl-1-butanol involves Grignard reactions between 3-halogenated alkanes and paraformaldehyde, followed by hydrolysis and purification . Adapting this method, 3-haloundecane could react with magnesium to form a Grignard reagent, which upon addition to formaldehyde and subsequent hydrolysis, may yield 2-ethylundecan-1-OL.

Purification Strategies

Purification of branched alcohols often employs techniques like distillation or ester interchange. In the case of 2-ethyl-1-butanol, trimethyl borate facilitates ester exchange, enabling isolation via fractional distillation . Similar methods could theoretically refine 2-ethylundecan-1-OL, though experimental validation is required.

Applications and Industrial Relevance

Surfactants and Emulsifiers

Long-chain branched alcohols like 2-ethylundecan-1-OL are precursors to nonionic surfactants. Ethoxylation of the hydroxyl group produces polyethylene glycol ethers, which stabilize emulsions in agrochemicals and personal care products. The ethyl branch enhances solubility in hydrophobic matrices, improving surfactant efficiency.

Lubricant Additives

Branched alcohols modify viscosity and pour points in lubricant formulations. By disrupting crystalline structures, 2-ethylundecan-1-OL could prevent wax precipitation in industrial oils, extending operational temperature ranges.

Specialty Solvents

High molecular weight and branching make this alcohol suitable for dissolving nonpolar substances in coatings and inks. Its slow evaporation rate compared to linear alcohols may benefit applications requiring controlled drying times.

Recent Research and Knowledge Gaps

Limited Experimental Data

Despite its potential, 2-ethylundecan-1-OL remains understudied. PubChem lists no associated patents or literature beyond basic identifiers , underscoring the need for targeted research into its synthesis, applications, and environmental behavior.

Comparative Studies with Linear Analogs

Future studies could explore how branching affects properties like biodegradability and surfactant efficacy compared to linear undecanol. Computational modeling may predict reactivity patterns, guiding experimental design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume